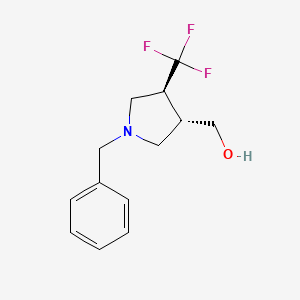
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine
Vue d'ensemble
Description
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as trans-BTFMP and is a derivative of pyrrolidine. It has a molecular formula of C13H15F3NO and a molecular weight of 259.26 g/mol.
Mécanisme D'action
The exact mechanism of action of trans-BTFMP is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in disease processes. It may also act by modulating the immune system or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Trans-BTFMP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, trans-BTFMP has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-BTFMP in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity in cell culture studies, making it a safer option for in vitro experiments. However, one limitation of using trans-BTFMP is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving trans-BTFMP. One area of interest is the development of new drugs based on the structure of trans-BTFMP. Researchers are also exploring its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of trans-BTFMP and its effects on various biological systems.
Applications De Recherche Scientifique
Trans-BTFMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory properties. It also has potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
[(3S,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-8-17(7-11(12)9-18)6-10-4-2-1-3-5-10/h1-5,11-12,18H,6-9H2/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJIYCXIYVNRHB-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-1-benzyl-3-hydroxymethyl-4-trifluoromethylpyrrolidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

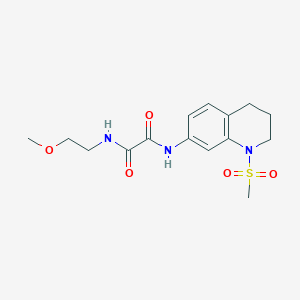
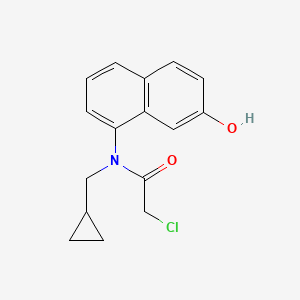
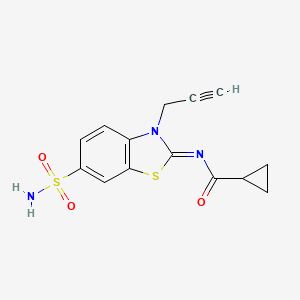
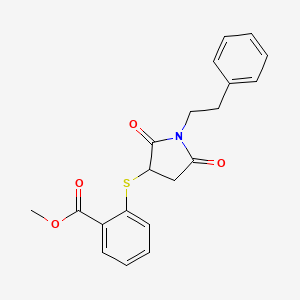
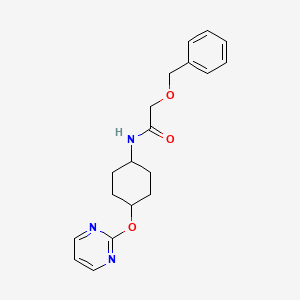
![(1,1-dioxido-4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2622922.png)
![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)
![(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B2622925.png)
![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![3-Bromo-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B2622929.png)
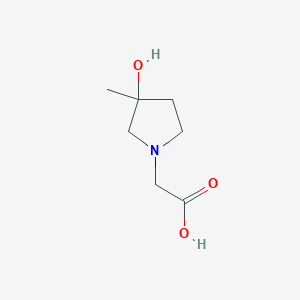
![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)
![6-Cyclopentyloxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2622933.png)